molecular formula C13H14N4O3S B2411409 3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351648-29-7

3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2411409
CAS RN: 1351648-29-7
M. Wt: 306.34
InChI Key: UGZHGBXVXGLUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Characterization

The compound 3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole and its derivatives have been synthesized and characterized, showing potential for various biological applications. For instance, Desai and Dodiya (2014) developed a series of compounds incorporating the 1,3,4-oxadiazole and 2-azetidinone moieties, which were screened for their antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes (Desai & Dodiya, 2014). Another study by Dodiya, Shihory, and Desai (2012) focused on the synthesis and antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives, further emphasizing the role of these compounds in antimicrobial research (Dodiya, Shihory, & Desai, 2012).

Antimicrobial Activity

Prajapati and Thakur (2014) synthesized novel azetidinones showcasing significant antibacterial and antifungal activities, demonstrating the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Prajapati & Thakur, 2014). The incorporation of pyridin-3-ylsulfonyl azetidin-3-yl into the 1,2,4-oxadiazole backbone may enhance these properties.

Anticancer Potential

The compound and its related structures have shown promise in anticancer research as well. Zhang et al. (2005) identified derivatives as novel apoptosis inducers with activity against breast and colorectal cancer cell lines, highlighting the compound's potential as an anticancer agent (Zhang et al., 2005).

properties

IUPAC Name

3-cyclopropyl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c18-21(19,11-2-1-5-14-6-11)17-7-10(8-17)13-15-12(16-20-13)9-3-4-9/h1-2,5-6,9-10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZHGBXVXGLUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

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